molecular formula C11H16N2O3 B12082940 (S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine

(S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine

Cat. No.: B12082940
M. Wt: 224.26 g/mol
InChI Key: YJEIOZOLUZIHPX-VIFPVBQESA-N
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Description

(S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a chiral dioxolane-methoxy substituent at the 6-position and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol. The compound is synthesized via multi-step reactions involving dioxolane derivatives and pyridine precursors under solvents like dimethylformamide (DMF) or acetonitrile, followed by purification via column chromatography . The (S)-configuration of the dioxolane moiety confers stereochemical specificity, which may enhance interactions with chiral biological targets, making it a candidate for drug development .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

6-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridin-3-amine

InChI

InChI=1S/C11H16N2O3/c1-11(2)15-7-9(16-11)6-14-10-4-3-8(12)5-13-10/h3-5,9H,6-7,12H2,1-2H3/t9-/m0/s1

InChI Key

YJEIOZOLUZIHPX-VIFPVBQESA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=NC=C(C=C2)N)C

Canonical SMILES

CC1(OCC(O1)COC2=NC=C(C=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its dioxolane-methoxy group , a five-membered cyclic ether with two methyl substituents. Below is a comparison with analogs featuring alternative substituents:

Table 1: Structural Comparison of Pyridin-3-amine Derivatives
Compound Name Key Substituent(s) Structural Uniqueness Biological Relevance
(S)-6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyridin-3-amine Dioxolane-methoxy (S-configuration) Chiral dioxolane enhances metabolic stability and target selectivity . Potential CNS or antiviral applications
6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine Tetrahydropyran-oxy Six-membered ether ring; lacks stereochemical centers . Broad pharmaceutical screening .
6-[2-(Dimethylamino)ethoxy]pyridin-3-amine Dimethylamino-ethoxy Flexible ethyl linker with basic dimethylamino group; modulates receptor binding . Neuropharmacological activity .
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Trifluoroethoxy High electronegativity from fluorine atoms; alters electronic properties . Enhanced binding affinity in assays .
6-[(pyridin-2-yl)methoxy]pyridin-3-amine Pyridinyl-methoxy Aromatic pyridinyl group enables π-π stacking interactions . Dual-targeting ligands .
Key Differences:
  • The dioxolane group in the target compound introduces ring strain (five-membered vs.
  • Fluorinated analogs (e.g., trifluoroethoxy) exhibit lower basicity but higher lipophilicity, impacting membrane permeability .

Physicochemical Properties

Property Target Compound 6-(Trifluoroethoxy)pyridin-3-amine 6-[(pyridin-2-yl)methoxy]pyridin-3-amine
LogP (Calculated) 1.2 2.1 1.8
Water Solubility (mg/mL) 12.5 5.3 8.7
pKa (Amino Group) 4.9 3.8 5.2

Insights :

  • The dioxolane-methoxy group balances lipophilicity and solubility, making the target compound more drug-like than highly fluorinated analogs .
  • Aromatic substituents (e.g., pyridinyl-methoxy) increase molecular weight but improve stacking interactions .

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